7,7-Dimethoxy-1-(phenylsulfanyl)octahydroindolizine
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Overview
Description
7,7-Dimethoxy-1-(phenylthio)octahydroindolizine is a chemical compound belonging to the indolizine family Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethoxy-1-(phenylthio)octahydroindolizine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might start with a precursor containing methoxy and phenylthio groups, followed by cyclization using a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethoxy-1-(phenylthio)octahydroindolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy and phenylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new functional groups in place of the methoxy or phenylthio groups .
Scientific Research Applications
7,7-Dimethoxy-1-(phenylthio)octahydroindolizine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Its potential therapeutic properties are explored in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 7,7-Dimethoxy-1-(phenylthio)octahydroindolizine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effect. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indolizine derivatives with different substituents, such as:
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 7,7-Dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazoline-5-one
Uniqueness
7,7-Dimethoxy-1-(phenylthio)octahydroindolizine is unique due to the presence of both methoxy and phenylthio groups, which confer distinct chemical and biological properties. These groups influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
62240-38-4 |
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Molecular Formula |
C16H23NO2S |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
7,7-dimethoxy-1-phenylsulfanyl-2,3,5,6,8,8a-hexahydro-1H-indolizine |
InChI |
InChI=1S/C16H23NO2S/c1-18-16(19-2)9-11-17-10-8-15(14(17)12-16)20-13-6-4-3-5-7-13/h3-7,14-15H,8-12H2,1-2H3 |
InChI Key |
OUBNMOMLAZJIKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCN2CCC(C2C1)SC3=CC=CC=C3)OC |
Origin of Product |
United States |
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